molecular formula C7H12N2O2 B1418726 N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine CAS No. 5249-19-4

N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine

Cat. No. B1418726
CAS RN: 5249-19-4
M. Wt: 156.18 g/mol
InChI Key: INQNFMWNADKYOU-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” is similar to the one you’re asking about . It has a molecular formula of C9H11N2, an average mass of 147.197 Da, and a monoisotopic mass of 147.091675 Da .


Synthesis Analysis

In general, the synthesis of pyrrole derivatives involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” consists of a pyridinium ring attached to a 3,4-dihydro-2H-pyrrol-5-yl group . The molecular formula is C9H11N2 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine” are not available, pyrrole compounds in general can undergo a variety of chemical reactions. For instance, N-acylpyrroles can be prepared through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” include a molecular formula of C9H11N2, an average mass of 147.197 Da, and a monoisotopic mass of 147.091675 Da .

Scientific Research Applications

Beta-Alanine Synthesis and Applications

  • Beta-Alanine Biosynthesis in Saccharomyces cerevisiae: Beta-alanine plays a role in the biosynthesis of pantothenic acid (vitamin B5) and coenzyme A (CoA). The genes ALD2 and ALD3 in yeast are specialized for beta-alanine synthesis, integral to cellular biosynthesis of CoA (White et al., 2003).

Chemical Synthesis and Reactivity

  • Synthesis of Beta-Aminocyclopropanecarboxylic Acids: Beta-aminocyclopropanecarboxylic acids, structurally related to beta-alanine, have been synthesized from pyrrole, showcasing their potential as building blocks for peptides containing unnatural amino acids (Beumer et al., 2000).
  • Reactivity with 2,5-Hexanedione: Beta-alanine reacts with 2,5-hexanedione to form new compounds like 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. This indicates potential reactivity of beta-alanine derivatives in biochemical processes (Pei et al., 2007).

Role in Eukaryotic Biology

  • Beta-Alanine Synthases in Eukaryotes: Beta-alanine synthase, which catalyzes the final step of pyrimidine catabolism, has been characterized in various eukaryotes, indicating its diverse biological roles (Gojkovic et al., 2001).

Analytical and Biochemical Studies

  • Pyrolysis-Gas Chromatography-Mass Spectrometry of Proteins: Studies on the pyrolytic behavior of aliphatic amino acid moieties, including beta-alanine, provide insights into protein analysis and structure (Boon & Leeuw, 1987).

Structural Biology and Molecular Architecture

  • Crystal Structure of Beta-Alanine Synthase: The crystal structure of beta-alanine synthase from Drosophila melanogaster reveals important insights into its molecular architecture and the catalytic mechanism of this enzyme class (Lundgren et al., 2008).

Cellular Permeability and DNA Binding

  • Cellular Permeability of DNA-Binding Pyrrole-Imidazole Polyamides: Research on pyrrole-imidazole polyamides, which can bind DNA, indicates how beta-alanine-related structures affect cellular permeability (Liu & Kodadek, 2009).

Fluorimetric Chemosensors

  • Chemosensors for Metal Cations: Benzo[d]oxazolyl-alanines functionalized with pyrrole and imidazole demonstrate potential as fluorimetric chemosensors for metal cations, showing the applicability of beta-alanine derivatives in chemical sensing (Esteves et al., 2018).

properties

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7(11)3-5-9-6-2-1-4-8-6/h1-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQNFMWNADKYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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